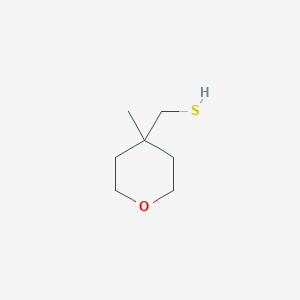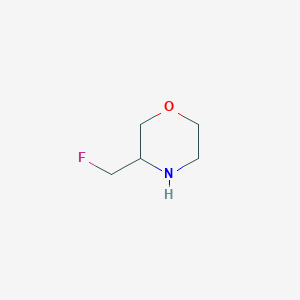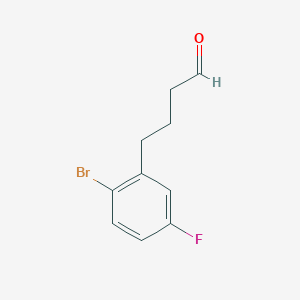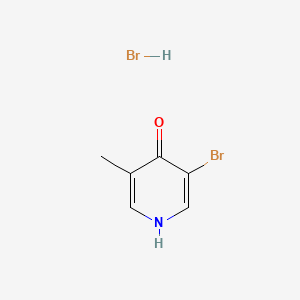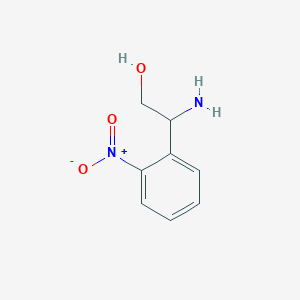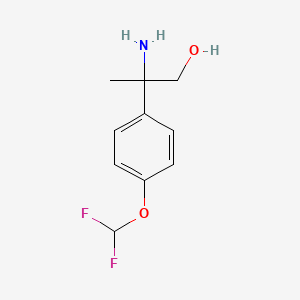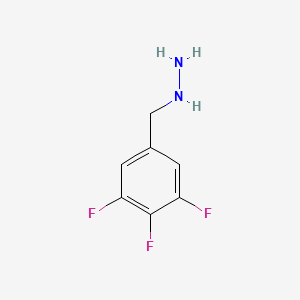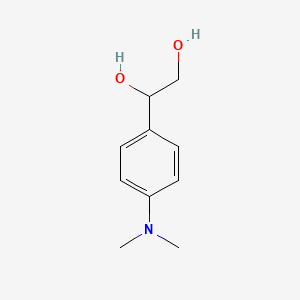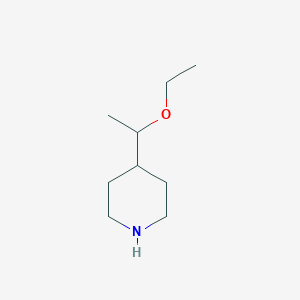
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol typically involves the reaction of ethylene oxide with tetrahydrofuran in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Ethylene oxide and tetrahydrofuran.
Catalyst: Acidic or basic catalyst.
Conditions: Moderate temperature (50-100°C) and pressure (1-5 atm).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or ethers.
Substitution: Formation of various substituted ethers or alcohols.
Applications De Recherche Scientifique
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ability to form hydrogen bonds and participate in various chemical transformations makes it a versatile compound in both synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Oxolan-3-yloxy)ethan-1-ol: Similar structure but with different substituents.
2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
2-(Oxolan-2-yl)ethan-1-ol: Differently positioned oxolane ring.
Uniqueness
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-ethoxy-2-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-2-11-8(5-9)7-3-4-10-6-7/h7-9H,2-6H2,1H3 |
Clé InChI |
FKGVKYNARVDFGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CO)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


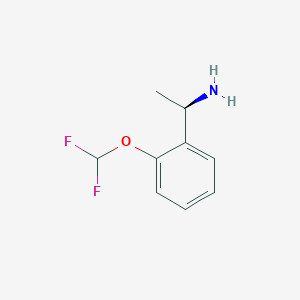
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

